Citreoindole

Description

Structure

3D Structure

Properties

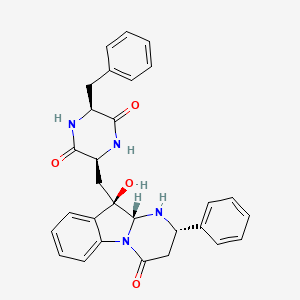

Molecular Formula |

C29H28N4O4 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione |

InChI |

InChI=1S/C29H28N4O4/c34-25-16-21(19-11-5-2-6-12-19)32-28-29(37,20-13-7-8-14-24(20)33(25)28)17-23-27(36)30-22(26(35)31-23)15-18-9-3-1-4-10-18/h1-14,21-23,28,32,37H,15-17H2,(H,30,36)(H,31,35)/t21-,22-,23-,28+,29+/m0/s1 |

InChI Key |

PDYXWTDVSYEDKW-DQKFTCOISA-N |

Isomeric SMILES |

C1[C@H](N[C@H]2[C@](C3=CC=CC=C3N2C1=O)(C[C@H]4C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6 |

Canonical SMILES |

C1C(NC2C(C3=CC=CC=C3N2C1=O)(CC4C(=O)NC(C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biosynthesis of Fungal Metabolites: The Case of Citreoindole and the Well-Characterized Pathway of Citreoviridin

A comprehensive search of scientific literature reveals a notable absence of detailed information regarding the biosynthetic pathway of Citreoindole, an unusual diketopiperazine metabolite produced by the fungus Penicillium citreonigrum.[1][2][3][4][5] While its isolation, structure, and stereochemistry have been documented, the genetic and enzymatic steps leading to its formation remain unelucidated in publicly available research.

In contrast, significant research has been dedicated to the biosynthesis of another mycotoxin produced by Penicillium and Aspergillus species, citreoviridin . Given the similarity in the producing organisms and the initial part of the names, it is plausible that inquiries regarding the biosynthesis of "this compound" may be seeking information on the well-documented pathway of citreoviridin. This guide, therefore, provides an in-depth technical overview of the biosynthetic pathway of citreoviridin, tailored for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of Citreoviridin

Citreoviridin is a neurotoxic mycotoxin that inhibits ATP synthase. Its biosynthesis is orchestrated by a dedicated gene cluster (ctv) that encodes the requisite enzymes for its assembly from simple precursors. The pathway involves a highly reducing polyketide synthase (HR-PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final complex structure.

Precursor Molecules and Key Enzymes

The biosynthesis of citreoviridin commences with the precursor molecules acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. The key enzymes involved are encoded by the ctv gene cluster.

| Gene | Encoded Enzyme | Putative Function in Citreoviridin Biosynthesis |

| ctvA | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA, along with methylation events, to form the polyketide chain. |

| ctvB | FAD-dependent monooxygenase | Believed to be involved in the formation of the tetrahydrofuran ring. |

| ctvC | MbtH-like protein | Accessory protein, potentially involved in activating the amino acid carrier protein. |

| ctvD | O-methyltransferase | Catalyzes the methylation of a hydroxyl group on an intermediate. |

Experimental Protocols

The elucidation of the citreoviridin biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. A key experimental approach has been the heterologous expression of the ctv gene cluster in a host organism that does not naturally produce citreoviridin, such as Aspergillus nidulans.

General Methodology for Heterologous Expression of the ctv Gene Cluster:

-

Gene Cluster Identification and Amplification: The putative ctv gene cluster is identified in the genome of a citreoviridin-producing strain (e.g., Aspergillus terreus var. aureus) through bioinformatic analysis. The genes within the cluster (ctvA, ctvB, ctvC, ctvD) are then amplified using high-fidelity polymerase chain reaction (PCR).

-

Vector Construction: The amplified genes are cloned into suitable expression vectors under the control of an inducible promoter. This often involves techniques such as yeast-mediated homologous recombination to assemble the entire gene cluster into a single vector.

-

Fungal Transformation: The expression vector containing the ctv gene cluster is introduced into a suitable fungal host, such as a non-producing strain of Aspergillus nidulans. Protoplast-mediated transformation is a commonly used method.

-

Cultivation and Metabolite Extraction: The transformed fungal strain is cultivated under conditions that induce the expression of the cloned genes. After a period of growth, the fungal mycelium and culture medium are harvested. The metabolites are then extracted using organic solvents (e.g., ethyl acetate).

-

Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the production of citreoviridin and any biosynthetic intermediates.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the logical flow of the citreoviridin biosynthetic pathway and a typical experimental workflow for its characterization.

References

Citreoindole discovery and isolation from Penicillium

An In-depth Technical Guide to the Discovery and Isolation of Citreoindole from Penicillium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a unique diketopiperazine alkaloid derived from Penicillium species. This document details the historical context of its discovery, its physicochemical properties, and generalized experimental protocols for its isolation and purification. Furthermore, a hypothetical biosynthetic pathway is presented to stimulate further research into its formation.

Introduction to this compound

This compound is a complex indole alkaloid belonging to the diketopiperazine class of natural products. It was first reported in 1991 as a metabolite isolated from a hybrid cell fusion of two strains of Penicillium citreoviride.[1][2] Initially, its structure was misidentified but was later revised in 2016.[1][2] Subsequent studies have also identified this compound from other Penicillium species, including Penicillium citrinum and Penicillium citreonigrum.[1] As a member of the diketopiperazine alkaloids, this compound is part of a large family of fungal metabolites known for their diverse and potent biological activities. However, the pharmacological properties of this compound itself remain largely unexplored, with only weak activity against mammalian tumor cell lines reported.

Physicochemical and Biological Data

The known quantitative and qualitative data for this compound are summarized in the table below. It is important to note that specific yields from fungal cultures have not been extensively reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₈N₄O₄ | |

| Molecular Weight | 496.6 g/mol | |

| Appearance | Off-white to fawn solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | |

| Known Biological Activity | Weak activity against mammalian tumor cell lines | |

| Fungal Sources | Penicillium citreoviride (hybrid), Penicillium citrinum, Penicillium citreonigrum |

Experimental Protocols: Isolation and Characterization

While a specific, universally adopted protocol for this compound isolation has not been published, the following is a generalized methodology based on standard practices for the isolation of indole alkaloids from Penicillium species.

Fungal Cultivation

-

Strain Selection and Inoculation: A pure culture of a known this compound-producing Penicillium species (e.g., P. citreonigrum) is used. The fungus is initially grown on a solid medium such as Potato Dextrose Agar (PDA) to generate a sufficient amount of mycelia and spores.

-

Liquid Fermentation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek's medium) with the fungal spores or mycelia. This is incubated with shaking to ensure aerobic growth. The seed culture is then used to inoculate larger fermentation vessels containing the production medium.

-

Incubation: The production culture is incubated for a period of 7 to 21 days, depending on the strain and growth conditions, to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.

Extraction of Crude Metabolites

-

Harvesting: The fungal culture is harvested by separating the mycelia from the culture broth via filtration or centrifugation.

-

Mycelial Extraction: The mycelial mass is dried and then extracted with a polar organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction.

-

Broth Extraction: The culture filtrate (broth) is subjected to liquid-liquid extraction with an immiscible organic solvent, typically ethyl acetate, to recover extracellular metabolites.

-

Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to a primary chromatographic step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the extract into several fractions.

-

Bioassay-Guided or Spectroscopic-Guided Fractionation: Fractions are monitored by thin-layer chromatography (TLC) and/or tested for biological activity to identify those containing the compound of interest.

-

Preparative HPLC: The this compound-containing fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Final Purification: The final purification step may involve recrystallization or further HPLC to obtain this compound with a purity of >95%.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.

Visualizations: Workflow and Biosynthesis

Experimental Workflow

Caption: Experimental workflow for this compound isolation.

Hypothetical Biosynthetic Pathway of the Diketopiperazine Core

The complete biosynthetic pathway for this compound has not been elucidated. However, the formation of the core diketopiperazine structure is believed to proceed via the condensation of two amino acid precursors, catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme complex. The following diagram illustrates a hypothetical pathway for the formation of the diketopiperazine scaffold from which this compound is derived.

Caption: Hypothetical biosynthesis of the this compound core.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product from the genus Penicillium. While methods for its isolation and structural characterization are established within the broader context of natural product chemistry, specific high-yield production and purification protocols are yet to be optimized and published. The complete biosynthetic pathway remains a key area for future investigation, which could enable synthetic biology approaches for analog generation. Furthermore, a thorough exploration of its bioactivities is warranted to uncover any therapeutic potential. This guide provides a foundational resource for researchers aiming to further investigate this unique fungal metabolite.

References

Citreoindole: An In-Depth Technical Guide to its Natural Occurrence in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoindole is a prenylated indole alkaloid, a class of secondary metabolites known for their structural complexity and diverse biological activities. Fungi, particularly those from the Penicillium and Aspergillus genera, are prolific producers of indole alkaloids. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungal species, detailing its producing organisms, isolation and characterization methods, and a putative biosynthetic pathway.

Natural Occurrence of this compound

This compound has been isolated from the marine-derived fungus Penicillium citrinum MF006. This strain was obtained from a deep-sea sediment sample collected from the South China Sea[1][2][3]. The structure of this compound was originally reported in 1991 and later revised in 2016 based on detailed spectroscopic analysis and C3 Marfey's analysis[1][2].

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from fungal fermentations. However, studies on other metabolites from Penicillium citrinum provide a basis for expected yields from fungal cultures, which can range from milligrams to grams per liter depending on the compound and fermentation conditions.

| Metabolite | Fungal Strain | Yield | Reference |

| Ergot Alkaloids | Penicillium citrinum | 13.50 mg/mL to 35.60 mg/mL | |

| Citrinin | Penicillium citrinum | up to 1.75 g/L |

This table serves as an example for presenting quantitative data. Specific yield data for this compound is not currently available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the fermentation of Penicillium citrinum MF006, and the subsequent extraction, isolation, and structural elucidation of this compound.

Fungal Fermentation and Extraction

A standardized protocol for the cultivation of Penicillium citrinum MF006 and extraction of its metabolites is outlined below.

References

An In-depth Technical Guide on the Spectroscopic Data for the Structure Elucidation of Citreoindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental methodologies crucial for the structural elucidation of citreoindole, a diketopiperazine indole alkaloid. The journey of identifying this compound's correct structure is a prime example of the importance of rigorous spectroscopic analysis in natural product chemistry. Initially isolated in 1991, its structure was later revised in 2016, underscoring the power of modern analytical techniques.[1]

Spectroscopic Data Presentation

The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data derived from these methods are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data Unavailable in Search Results) Note: The specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for ¹H NMR, along with the chemical shifts for ¹³C NMR, are critical for structure assignment. This data is typically presented in a detailed table in primary research articles but was not available in the provided search results.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Data not available | Data not available | Data not available |

Table 2: High-Resolution Mass Spectrometry (HR-MS) and UV-Vis Data for this compound

| Spectroscopic Method | Observed Value | Interpretation |

| HR-MS | C₂₉H₂₈N₄O₄ | Molecular formula established. |

| m/z 496.6 g/mol [M]⁺ | Molecular weight confirmed.[2] | |

| UV-Vis | Data not available | Typically reveals the presence of the indole chromophore. |

Experimental Protocols

The elucidation of this compound's structure involves a multi-step process, from the cultivation of the source organism to the final spectroscopic analysis.

Fungal Fermentation and Isolation

This compound is a secondary metabolite produced by the marine-derived fungus Penicillium citrinum.[1] The general protocol for isolating diketopiperazine alkaloids like this compound from Penicillium cultures involves the following steps:

-

Fermentation: The fungus is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under controlled conditions (e.g., 25-28°C, shaking at 150-200 rpm) for several days to weeks to allow for the production of secondary metabolites.

-

Extraction: The culture broth and mycelia are separated. The broth is typically extracted exhaustively with an organic solvent like ethyl acetate (EtOAc). The mycelia can also be extracted separately with a solvent mixture such as methanol/dichloromethane to ensure all metabolites are recovered.

-

Solvent Partitioning: The crude EtOAc extract is often subjected to liquid-liquid partitioning. A common method involves partitioning between methanol and a non-polar solvent like hexane to remove lipids and other fatty components.

-

Chromatographic Purification: The resulting extract is purified using a series of chromatographic techniques. This typically begins with column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are then pooled and subjected to further purification, often using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.

Spectroscopic Analysis

For accurate structure determination, the purified compound is analyzed using various spectroscopic methods.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR provides information on the proton environments, their integrations, and spin-spin coupling. ¹³C NMR identifies the number and type of carbon atoms. 2D NMR experiments are crucial for establishing the connectivity between atoms to build the molecular skeleton.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the precise molecular formula of the compound from its exact mass.

-

UV-Vis Spectroscopy: The sample is dissolved in a solvent like methanol or ethanol, and its absorbance is measured across the ultraviolet and visible range. The resulting spectrum helps identify key chromophores, such as the indole nucleus characteristic of this class of alkaloids.

Logical Workflow for Structure Elucidation

The process of elucidating and confirming the structure of a natural product like this compound follows a logical and iterative pathway. This workflow ensures that the proposed structure is consistent with all collected experimental data.

References

Unraveling the Structural Nuances of Citreoindole and Haenamindole: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the structural differences, biological activities, and experimental protocols for the fungal alkaloids citreoindole and haenamindole is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of these two closely related indole alkaloids, summarizing all available quantitative data and outlining the methodologies for their isolation and characterization.

This compound and haenamindole, both produced by fungi of the Penicillium genus, share a complex heterocyclic core. However, a critical structural distinction dictates their differing biological activities. Haenamindole is the N-hydroxy derivative of this compound, a modification that significantly impacts their cytotoxic and insecticidal properties.

Core Structural Differences

The primary structural difference between this compound and haenamindole lies in the presence of a hydroxyl group on a nitrogen atom within the diketopiperazine ring of haenamindole. This N-hydroxy functionality is absent in this compound. The structures of both compounds were definitively established and revised in 2016, correcting earlier proposed structures.

dot

Caption: Chemical structures of this compound and haenamindole.

Comparative Biological Activity

The seemingly minor structural variation between this compound and haenamindole leads to a notable divergence in their biological effects. This compound has been reported to exhibit weak antitumor activity. In contrast, haenamindole has demonstrated anti-insectan properties, specifically against the fall armyworm (Spodoptera frugiperda), while being reported as inactive against several human cancer cell lines.

| Compound | Biological Activity | Cell Line/Organism | Quantitative Data |

| This compound | Antitumor | Not Specified | Weak activity reported |

| Haenamindole | Cytotoxicity | Hep-3B, HeLa, K562, HL60 | IC50 > 85 µM[1] |

| Anti-insectan | Spodoptera frugiperda | Activity reported, quantitative data not available in cited literature[2][3] |

Experimental Protocols

The isolation and structural elucidation of this compound and haenamindole involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of this compound and Haenamindole

The producing fungus, a marine-derived Penicillium species (such as Penicillium citrinum), is cultured in a suitable broth medium. The fungal mycelium and broth are then subjected to solvent extraction to obtain a crude extract. This extract is subsequently fractionated using a combination of chromatographic methods to isolate the pure compounds.

dot

Caption: Generalized experimental workflow for the isolation of this compound and haenamindole.

Structure Elucidation

The precise chemical structures of the isolated compounds are determined through a combination of spectroscopic analyses.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecules.

-

Marfey's Method: This chemical derivatization technique, followed by chromatographic analysis, is utilized to determine the absolute stereochemistry of the amino acid-derived components of the molecules.[4]

References

The Diketopiperazine Core of Citreoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a rare diketopiperazine-containing indole alkaloid, represents a unique molecular architecture with potential biological significance. Isolated from the marine-derived fungus Penicillium citrinum MF006, its complex heterocyclic system, featuring a diketopiperazine core, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the diketopiperazine core of this compound, summarizing its chemical nature, known biological activities, and postulated biosynthetic origins. While quantitative data on this compound remains limited, this document consolidates available information and presents detailed, adaptable experimental protocols for its study. Visualizations of pertinent biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of this intriguing natural product.

Introduction to the Diketopiperazine Core

The diketopiperazine (DKP) moiety is a cyclic dipeptide, a six-membered ring containing two amide bonds. This structural motif is prevalent in a vast array of natural products exhibiting a wide spectrum of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties. The rigidity and proteolytic stability conferred by the DKP ring make it a privileged scaffold in medicinal chemistry and drug discovery.

This compound incorporates this DKP core into a more complex, polycyclic indole alkaloid structure. Initially isolated from a hybrid strain of Penicillium citreo-viride, its structure was later revised. It is a rare alkaloid, and its pharmacology has not been extensively investigated.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its extraction, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₈N₄O₄ | [1] |

| Molecular Weight | 496.6 g/mol | [1] |

| Appearance | Off-white to fawn solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | |

| Storage | -20°C |

Biological Activity

Currently, there is limited quantitative data on the biological activity of this compound. Available information suggests weak cytotoxic activity against mammalian tumor cell lines, though its broader pharmacological profile remains largely unexplored. The table below is intended to house future quantitative data as it becomes available through further research.

| Assay Type | Cell Line / Target | IC₅₀ / EC₅₀ (µM) | Reference |

| Cytotoxicity | Data Not Available | Data Not Available | |

| Enzyme Inhibition | Data Not Available | Data Not Available | |

| Antimicrobial | Data Not Available | Data Not Available |

Experimental Protocols

The following sections provide detailed, adaptable protocols for the isolation and biological evaluation of this compound. These methodologies are based on established techniques for similar natural products and can be optimized for specific laboratory conditions.

Isolation of this compound from Penicillium sp.

This protocol outlines a general procedure for the extraction and purification of this compound from a fungal culture.

Methodology:

-

Fungal Culture: Penicillium citrinum MF006 is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth) and incubated at 25-28°C for 14-21 days.

-

Extraction: The fungal mycelia and broth are harvested and extracted exhaustively with an organic solvent such as ethyl acetate.

-

Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

-

Chromatography: The methanol fraction is then subjected to a series of chromatographic separations, including silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column, to isolate pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis of the Diketopiperazine Core

The biosynthesis of indole diketopiperazine alkaloids typically originates from the condensation of two amino acids, one of which is tryptophan. This process is catalyzed by non-ribosomal peptide synthetases (NRPSs). While the specific biosynthetic pathway for this compound has not been elucidated, a general pathway can be proposed based on known fungal indole alkaloid biosynthesis.

The proposed pathway involves the NRPS-mediated condensation of L-tryptophan and another amino acid (likely L-phenylalanine, given the structure) to form a linear dipeptide. This intermediate then undergoes intramolecular cyclization to form the diketopiperazine core. Subsequent tailoring reactions, such as prenylation, oxidation, and other modifications, would then lead to the final complex structure of this compound.

Conclusion and Future Directions

The diketopiperazine core of this compound presents a fascinating and underexplored area of natural product chemistry. While its known biological activity is currently limited, the prevalence of potent bioactivities in other diketopiperazine-containing molecules suggests that this compound and its analogs may hold significant therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and biosynthetic pathway. The development of a total synthesis route would also be invaluable for producing sufficient quantities for in-depth biological studies and for the generation of novel analogs with potentially enhanced activities. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unveiling the Enigmatic Citreoindole: A Review of Its Limited Biological Exploration

Despite its intriguing chemical structure, the fungal metabolite Citreoindole remains a molecule of limited biological characterization. Initial reports of weak cytotoxic activity have not been followed by in-depth pharmacological investigation, leaving its full potential largely unexplored. This document summarizes the current state of knowledge regarding this compound, highlighting the significant gaps in understanding its biological activities and mechanism of action.

This compound, a diketopiperazine metabolite, was first isolated in 1991 from a hybrid strain of the fungus Penicillium citreo-viride. Subsequent research in 2016 led to a revision of its chemical structure and its isolation from Penicillium citrinum[1]. The compound is also produced by Penicillium citreonigrum[2][3].

Currently, the only reported biological activity of this compound is a weak cytotoxic effect against mammalian tumor cell lines[2][3]. However, the publicly available scientific literature lacks specific quantitative data, such as IC50 values, for this activity. Furthermore, there is no information regarding the specific cancer cell lines tested or the experimental conditions under which these observations were made.

Due to the nascent stage of research into the biological effects of this compound, there is a complete absence of information regarding its potential anti-inflammatory, antimicrobial, or antioxidant properties. Consequently, no experimental protocols or detailed methodologies for assessing these activities have been published. Similarly, there is no data available on the signaling pathways that this compound might modulate, such as the NF-κB or MAPK pathways, which are common targets for other indole alkaloids.

The scarcity of data precludes the creation of a comprehensive technical guide as initially intended. The following sections outline the very limited information available.

Isolation and Structural Elucidation

This compound is a natural product isolated from fungi of the Penicillium genus. Its structure has been elucidated and subsequently revised based on spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈N₄O₄ | |

| Molecular Weight | 496.6 g/mol | |

| CAS Number | 138655-14-8 | |

| Source Organisms | Penicillium citreo-viride, Penicillium citrinum, Penicillium citreonigrum |

Biological Activities

The only reported biological activity for this compound is weak cytotoxicity.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Target | Quantitative Data | Source |

| Cytotoxicity | Mammalian tumor cell lines | Not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Future Directions

The intriguing structure of this compound warrants further investigation into its biological activities. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to identify potential selectivity.

-

Exploring Other Bioactivities: Investigating the potential anti-inflammatory, antimicrobial, and antioxidant properties of this compound using established in vitro assays.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities, including the identification of protein targets and modulation of signaling pathways.

Until such studies are conducted, this compound will remain a fascinating yet enigmatic molecule with unfulfilled potential in the realm of drug discovery.

Experimental Workflow for Future Investigations

Caption: Proposed workflow for the future biological evaluation of this compound.

References

Citreoindole: An In-depth Technical Guide on a Promising Secondary Metabolite from Penicillium citrinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a rare indole alkaloid secondary metabolite produced by the fungus Penicillium citrinum, has emerged as a molecule of interest for the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its isolation from the marine-derived fungus Penicillium citrinum MF006, its structural elucidation, and its potential biological activities. Detailed experimental protocols for the extraction, purification, and characterization of this compound are presented, alongside a summary of its spectroscopic data. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Penicillium citrinum, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites. While some of these compounds are well-studied mycotoxins, others possess potentially beneficial bioactive properties. Among the latter is this compound, an indole alkaloid that has been isolated from a marine-derived strain of P. citrinum, designated MF006, sourced from the South China Sea.[1] The unique chemical scaffold of this compound makes it a compelling candidate for further pharmacological evaluation. This guide synthesizes the current knowledge on this compound, providing a technical framework for its study.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was significantly advanced by a structural revision based on detailed spectroscopic analysis.[1] The following tables summarize the key physicochemical and NMR spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₈N₄O₅ | [1] |

| Appearance | Amorphous solid | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Indole Moiety | ||

| 2 | 169.2 | |

| 3 | 59.8 | |

| 3a | 136.5 | |

| 4 | 125.7 | 7.52, d, 7.5 |

| 5 | 118.8 | 7.08, t, 7.5 |

| 6 | 121.0 | 7.16, t, 7.5 |

| 7 | 111.4 | 6.85, d, 7.5 |

| 7a | 128.9 | |

| Diketopiperazine Moiety | ||

| 8 | 166.5 | |

| 10 | 55.4 | 4.15, m |

| 11 | 37.2 | 3.15, dd, 13.5, 4.5; 2.85, dd, 13.5, 6.0 |

| 12 | 165.8 | |

| 14 | 54.1 | 4.55, m |

| 15 | 36.8 | 3.05, dd, 13.5, 4.5; 2.75, dd, 13.5, 6.0 |

| Phenylalanine Moiety 1 | ||

| 1' | 137.8 | |

| 2'/6' | 129.1 | 7.25, m |

| 3'/5' | 128.2 | 7.25, m |

| 4' | 126.4 | 7.20, m |

| Phenylalanine Moiety 2 | ||

| 1'' | 137.5 | |

| 2''/6'' | 129.3 | 7.20, m |

| 3''/5'' | 128.0 | 7.20, m |

| 4'' | 126.2 | 7.15, m |

Note: Data adapted from Song et al., 2016. Assignments are based on 2D NMR experiments (HSQC, HMBC).

Experimental Protocols

Fungal Cultivation and Fermentation

A detailed protocol for the cultivation of Penicillium citrinum MF006 to produce this compound is crucial for obtaining a sufficient yield of the compound.

Protocol 1: Cultivation of Penicillium citrinum MF006

-

Strain Activation: The fungal strain Penicillium citrinum MF006 is activated from a preserved stock (e.g., glycerol stock at -80°C) by streaking onto a Potato Dextrose Agar (PDA) plate.

-

Incubation: The PDA plate is incubated at 28°C for 5-7 days until sufficient sporulation is observed.

-

Seed Culture: A loopful of spores is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask). The fermentation is carried out at 28°C with shaking at 150 rpm for 14-21 days.

Extraction and Isolation of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fungal culture.

Protocol 2: Extraction and Isolation of this compound

-

Harvesting: After the fermentation period, the fungal mycelia are separated from the culture broth by filtration through cheesecloth or by centrifugation.

-

Extraction of Mycelia: The mycelia are dried and then extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Extraction of Broth: The culture filtrate is extracted three times with an equal volume of EtOAc in a separatory funnel. The organic layers are combined and evaporated to dryness to obtain a crude extract.

-

Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Bioactivity Assessment: Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay can be employed.

Protocol 3: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of purified this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The overall process from fungal culture to purified this compound can be visualized as follows:

Caption: Workflow for the cultivation of P. citrinum and isolation of this compound.

Logic of Bioactivity Screening

The process of identifying and characterizing the biological activity of this compound follows a logical progression.

Caption: Logical flow for the bioactivity assessment of this compound.

Conclusion

This compound represents a structurally intriguing secondary metabolite from Penicillium citrinum with potential for further scientific exploration. This technical guide provides a foundational resource for researchers by consolidating available data and presenting detailed experimental protocols. The provided workflows and logical diagrams aim to streamline the process of studying this compound. While initial structural characterization has been performed, further in-depth investigation into the bioactivities of this compound, including its mechanism of action and potential therapeutic applications, is warranted. The methodologies outlined herein should empower researchers to unlock the full potential of this promising natural product.

References

Fungal Indole Alkaloids: A Technical Review of Citreoindole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal indole alkaloids represent a large and structurally diverse class of secondary metabolites that have garnered significant attention in the fields of chemical biology and drug discovery.[1][2][3] These nitrogen-containing compounds, often derived from amino acid precursors, exhibit a wide array of potent biological activities, including antitumor, antibacterial, antiviral, and antifungal properties.[3][4] Their complex molecular architectures and diverse mechanisms of action make them a fertile ground for the discovery of novel therapeutic agents.

Among the vast landscape of fungal indole alkaloids, the diketopiperazine derivatives are a prominent subclass. This review focuses on Citreoindole, a diketopiperazine metabolite produced by the fungus Penicillium citreonigrum. First isolated in 1991, the structure of this compound was later revised. While initial reports suggested weak cytotoxic activity against mammalian tumor cell lines, a detailed quantitative analysis of its biological effects and its mechanism of action remain largely unexplored. This document aims to provide a comprehensive technical overview of this compound and related fungal indole alkaloids, summarizing the available biological data, providing detailed experimental protocols for cytotoxicity assessment, and illustrating relevant cellular signaling pathways.

Chemical Structure of this compound

This compound is a complex indole alkaloid characterized by a diketopiperazine core. Its chemical formula is C₂₉H₂₈N₄O₄, and its molecular weight is 496.6 g/mol . The structure of this compound was revised in 2016, correcting the initial assignment of a 5-benzyl-4-imidazolidyl ring to a 6-phenyl-4(1)-pyrimidone ring system.

Biosynthesis of Fungal Indole Alkaloids

The biosynthesis of fungal indole alkaloids is a complex process that typically originates from amino acid precursors, most commonly L-tryptophan. The indole moiety of tryptophan serves as a fundamental building block, which is then elaborated and diversified through the action of a variety of enzymes, including non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes such as oxidases, methyltransferases, and prenyltransferases.

In the case of diketopiperazine alkaloids like this compound, the biosynthesis generally involves the condensation of two amino acids by an NRPS to form a dipeptide, which then cyclizes to form the characteristic diketopiperazine ring. Subsequent enzymatic modifications, such as oxidation, prenylation, and rearrangement, lead to the vast structural diversity observed in this class of compounds.

Biological Activity of this compound and Related Analogs

A summary of the reported biological activities of this compound and a selection of other fungal indole alkaloids is presented in the table below.

| Compound Name | Fungal Source | Biological Activity | Quantitative Data (IC50, MIC, etc.) | Reference(s) |

| This compound | Penicillium citreonigrum | Weak cytotoxicity against mammalian tumor cell lines | Not reported | - |

| Haenamindole | Penicillium sp. | Anti-insectan activity | Not reported | |

| Phomazines A–C | Phoma sp. | Cytotoxicity against MGC-803 cells | IC50 = 8.4 μmol/L (for Phomazine B) | - |

| Notoamides A–R | Aspergillus sp. | Moderate cytotoxicity against HeLa and L1210 cells | IC50 = 21.0–52.0 μg/ml | - |

| 6-Epi-stephacidin A analogs | Aspergillus taichungensis | Significant cytotoxicity against HL-60 and A-549 cells | IC50 = 1.9–4.5 μmol/L | - |

| 19-hydroxypenitrem A | Aspergillus nidulans | Cytotoxicity against brine shrimp, antimicrobial activity | LD50 = 3.2 μmol/L | - |

Experimental Protocols

To facilitate further research into the cytotoxic potential of this compound and other fungal indole alkaloids, detailed protocols for two standard cytotoxicity assays are provided below. These assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key parameter for quantifying its potency.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compound (this compound or other alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include additional control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired treatment period.

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Signaling Pathways Modulated by Indole Alkaloids

While the specific signaling pathways affected by this compound have not yet been elucidated, many indole alkaloids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis is a tightly regulated process involving a cascade of signaling events that ultimately lead to cell dismantling. A common pathway targeted by cytotoxic compounds is the intrinsic or mitochondrial apoptosis pathway.

Below is a generalized diagram of the intrinsic apoptosis pathway, which can be triggered by cellular stress, DNA damage, or the action of cytotoxic drugs. It is important to note that this is a representative pathway and the actual mechanism of action of this compound may differ.

A representative diagram of the intrinsic apoptosis signaling pathway.

Experimental Workflow for Fungal Indole Alkaloid Discovery

The process of discovering and characterizing new fungal indole alkaloids is a multi-step workflow that begins with fungal cultivation and ends with biological evaluation. A generalized workflow is depicted in the diagram below.

A general workflow for the discovery of fungal indole alkaloids.

Conclusion and Future Directions

This compound, a diketopiperazine indole alkaloid from Penicillium citreonigrum, represents an intriguing yet underexplored member of the vast family of fungal secondary metabolites. While initial studies have pointed towards weak cytotoxic activity, a thorough investigation of its biological properties is still lacking. The absence of quantitative data and a clear understanding of its mechanism of action highlight a significant gap in our knowledge.

Future research should focus on a comprehensive biological evaluation of this compound against a diverse panel of cancer cell lines to obtain robust IC50 values. Furthermore, studies into its mechanism of action are crucial to determine if it induces apoptosis or other forms of cell death and to identify its molecular targets and the signaling pathways it modulates. The detailed experimental protocols and the representative signaling pathway provided in this review serve as a guide for such future investigations. A deeper understanding of the structure-activity relationships of this compound and its analogs could pave the way for the development of novel and more potent therapeutic agents derived from this fungal natural product scaffold.

References

- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Citreoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole is a diketopiperazine alkaloid first isolated from a hybrid of two Penicillium citreoviride strains.[1] While its unique structure has been elucidated and revised, its pharmacological properties, particularly its cytotoxic effects, remain largely unexplored.[1] Preliminary reports suggest that this compound exhibits weak activity against mammalian tumor cell lines, but comprehensive quantitative data and mechanistic studies are not yet available in published literature.[1] This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. It outlines a detailed experimental protocol for a standard cell viability assay, presents a template for data organization, and explores potential signaling pathways that may be modulated by this class of compounds.

Introduction to this compound

This compound is a fungal metabolite belonging to the diketopiperazine class of alkaloids. It was first isolated in 1991 from a hybrid cell fusion of two strains of Pencillium citreoviride.[1] The structure of this compound was later revised in 2016.[1] As a member of the diketopiperazine family, a group of compounds known for a wide range of biological activities, this compound is a candidate for further pharmacological investigation. However, to date, its bioactivity profile is not well-characterized, with only general statements about its weak cytotoxic potential available.

Data Presentation: A Template for Quantitative Analysis

Due to the absence of specific published cytotoxicity data for this compound, the following tables are presented as a template for organizing and reporting experimental results from future screening assays. These tables are designed for clarity and easy comparison of cytotoxic effects across different cell lines and concentrations.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| A549 | Lung Carcinoma | > 100 |

| HCT116 | Colon Carcinoma | > 100 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Note: The values presented are hypothetical and serve as a template for data presentation. The ">" symbol indicates that the IC50 value is greater than the highest tested concentration, consistent with reports of weak activity.

Table 2: Hypothetical Cell Viability Data for this compound (MTT Assay)

| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HCT116) | % Cell Viability (HepG2) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |

| 10 | 98 ± 4.9 | 97 ± 5.1 | 99 ± 6.3 | 98 ± 5.3 |

| 25 | 95 ± 5.5 | 94 ± 4.7 | 96 ± 5.9 | 95 ± 5.8 |

| 50 | 91 ± 6.1 | 90 ± 5.3 | 92 ± 6.0 | 91 ± 6.2 |

| 100 | 85 ± 7.2 | 84 ± 6.8 | 87 ± 7.1 | 86 ± 6.9 |

Note: Data are presented as mean ± standard deviation and are illustrative. A dose-dependent decrease in cell viability, even if modest, would be captured in this format.

Experimental Protocols: Cell Viability Assessment

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and, by extension, cytotoxicity.

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of percent cell viability versus compound concentration.

MTT assay experimental workflow.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, other diketopiperazine alkaloids have been shown to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which forms a complex with Apaf-1 and pro-caspase-9 to activate caspase-9. Activated caspase-9 then activates the executioner caspases.

Diketopiperazine disulfides, for example, have been observed to induce apoptosis through the cleavage of caspases-3, -8, and -9, and by modulating the expression of Bcl-2 family proteins. It is plausible that this compound, if it possesses apoptotic activity, may act through similar mechanisms.

Overview of apoptosis signaling pathways.

Conclusion and Future Directions

This compound remains a poorly characterized fungal metabolite with preliminary indications of weak cytotoxicity. The lack of detailed studies necessitates a systematic investigation of its biological activities. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such preliminary cytotoxicity screenings. Future research should focus on performing these assays across a diverse panel of cancer cell lines to obtain quantitative IC50 values. Should any significant activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the investigation of its effects on key signaling pathways such as apoptosis. Such a structured approach is essential for determining the potential of this compound as a lead compound in drug discovery.

References

Methodological & Application

The Synthetic Challenge of Citreoindole: A Guide to Its Core Structure and Analogs

For researchers, scientists, and drug development professionals, the total synthesis of citreoindole, an unusual diketopiperazine metabolite, presents a compelling challenge. While a complete total synthesis of this compound itself has not been extensively documented in publicly available literature, this application note provides a comprehensive overview of synthetic strategies applicable to its core structure and the synthesis of its analogs, drawing from established methodologies for related indole alkaloids.

This compound, first isolated from a hybrid of two Penicillium citreoviride strains, possesses a unique molecular architecture. Its structure was revised in 2016 to feature a 6-phenyl-4(1)-pyrimidone ring fused to an indole moiety. The molecule has shown weak activity against mammalian tumor cell lines, and further pharmacological investigation hinges on the development of efficient synthetic routes to access sufficient quantities of the natural product and its derivatives.

This document outlines key synthetic considerations, proposes a plausible retrosynthetic analysis, and provides generalized experimental protocols for the construction of the central indole-diketopiperazine scaffold.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of this compound (1) suggests a convergent approach, bringing together a substituted indole core and a diketopiperazine fragment.

Key synthetic transformations would include:

-

Indole Synthesis: Classic methods such as the Fischer, Bischler, or Larock indole synthesis can be employed to construct the substituted indole nucleus.

-

Diketopiperazine (DKP) Formation: The DKP ring is typically formed through the cyclization of a dipeptide precursor. This can be achieved thermally or under various catalytic conditions.

-

Coupling and Cyclization: The indole and DKP moieties can be coupled, followed by an intramolecular cyclization to form the fused ring system.

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of the this compound core.

Experimental Protocols (Generalized)

The following are generalized protocols for key steps in the synthesis of an indole-diketopiperazine scaffold, adaptable for the synthesis of this compound and its analogs.

Protocol 1: Fischer Indole Synthesis of a Substituted Indole

This protocol describes the synthesis of a 2,3-disubstituted indole from a phenylhydrazine and a ketone.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Appropriate ketone (e.g., a derivative of 2-aminoacetophenone)

-

Glacial acetic acid or other suitable acid catalyst (e.g., ZnCl₂, polyphosphoric acid)

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in the chosen solvent.

-

Add the acid catalyst (catalytic to stoichiometric amounts, depending on the chosen acid).

-

Heat the reaction mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Diketopiperazine (DKP) Formation

This protocol outlines the synthesis of a DKP from a dipeptide.

Materials:

-

Dipeptide (e.g., L-Tryptophyl-L-Phenylalanine methyl ester)

-

High-boiling point solvent (e.g., toluene, xylene) or a suitable base (e.g., triethylamine in methanol)

Procedure (Thermal Cyclization):

-

Dissolve the dipeptide methyl ester in a high-boiling point solvent.

-

Heat the solution to reflux for 12-48 hours. The formation of the DKP often results in its precipitation from the solution.

-

Cool the reaction mixture and collect the precipitated DKP by filtration.

-

Wash the solid with a cold solvent and dry under vacuum.

Procedure (Base-Catalyzed Cyclization):

-

Dissolve the dipeptide methyl ester in a suitable solvent like methanol.

-

Add a base such as triethylamine (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating for 24-72 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting DKP by recrystallization or column chromatography.

Protocol 3: Pictet-Spengler Type Cyclization for Core Formation

This protocol describes the acid-catalyzed cyclization of an indole-containing DKP to form the fused ring system.

Materials:

-

Indole-DKP precursor

-

Anhydrous acid (e.g., trifluoroacetic acid (TFA), formic acid)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve the indole-DKP precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the anhydrous acid (1.1 to 5 eq).

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding it to a cooled saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical yield ranges for the key synthetic steps based on literature for analogous indole alkaloid syntheses. Actual yields for a this compound synthesis would require experimental validation.

| Reaction Step | Typical Yield Range (%) | Notes |

| Fischer Indole Synthesis | 40 - 85 | Highly dependent on substrates and catalyst. |

| Dipeptide Synthesis | 70 - 95 | Standard peptide coupling conditions. |

| Diketopiperazine Formation | 50 - 90 | Thermal methods can sometimes lead to lower yields. |

| Pictet-Spengler Cyclization | 30 - 70 | Can be sensitive to steric hindrance and electronic effects. |

Conclusion and Future Directions

The total synthesis of this compound and its analogs remains an open and attractive area of research. The strategies and protocols outlined in this application note provide a solid foundation for approaching this synthetic challenge. Future work should focus on optimizing the key coupling and cyclization reactions to improve yields and stereocontrol. The successful synthesis of this compound and a library of its analogs will be crucial for a more thorough investigation of their biological activities and potential as therapeutic agents. The development of a biomimetic synthesis, mimicking the proposed biosynthetic pathway, could also offer an elegant and efficient route to this fascinating natural product.

Application Note: Quantitative Analysis of Citreoindole using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the quantification of citreoindole, a diketopiperazine mycotoxin.[1][2] The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers in drug development and toxicology. The method is designed to be applicable for the analysis of this compound in various matrices, such as fungal cultures or biological samples.

Introduction

This compound is a metabolite produced by fungi of the Penicillium genus.[1][2] As a member of the indole alkaloid family, it is of interest for its potential biological activities.[3] Although initially reported to have weak activity against mammalian tumor cell lines, further pharmacological investigation is limited. Accurate and sensitive quantification of this compound is crucial for toxicological assessments, metabolic studies, and exploring its pharmacological potential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of such compounds in complex mixtures.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the diagram below.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is described below, which can be adapted based on the specific sample matrix.

-

Extraction:

-

For solid samples (e.g., fungal mycelia, food matrices), homogenize 1 gram of the sample.

-

Add 5 mL of an extraction solvent (e.g., methanol, acetonitrile, or a mixture with water) to the homogenized sample.

-

Vortex or sonicate the mixture for 20 minutes to ensure thorough extraction.

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Concentration:

-

The collected supernatant can be concentrated to increase the analyte concentration.

-

A common technique is to evaporate the solvent under a gentle stream of nitrogen gas (nitrogen blowdown).

-

-

Reconstitution:

-

Once the solvent has evaporated, reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 50:50 methanol:water).

-

Vortex the sample to ensure the analyte is fully dissolved.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

-

HPLC-MS/MS Conditions

The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Optimization may be required for specific applications.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| MRM Transitions | To be determined by infusing a pure standard of this compound. A hypothetical transition could be based on its molecular weight (496.6 g/mol ): m/z 497.6 > [product ion 1], m/z 497.6 > [product ion 2] |

Quantitative Data

The following table presents a hypothetical calibration curve and quality control data for the quantification of this compound. This data is for illustrative purposes and would need to be generated experimentally.

Table 3: Hypothetical Quantitative Data for this compound Analysis

| Sample Type | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Calibration Standard 1 | 1 | 0.98 | 98.0 | 4.5 |

| Calibration Standard 2 | 5 | 5.12 | 102.4 | 3.2 |

| Calibration Standard 3 | 10 | 9.95 | 99.5 | 2.8 |

| Calibration Standard 4 | 50 | 50.8 | 101.6 | 1.9 |

| Calibration Standard 5 | 100 | 98.7 | 98.7 | 2.1 |

| Calibration Standard 6 | 500 | 505.2 | 101.0 | 1.5 |

| LLOQ | 1 | 0.98 | 98.0 | <20 |

| QC Low | 3 | 2.91 | 97.0 | 5.1 |

| QC Mid | 75 | 76.5 | 102.0 | 3.7 |

| QC High | 400 | 390.4 | 97.6 | 2.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Potential Signaling Pathway Investigation

While the specific signaling pathways affected by this compound are not well-elucidated, its classification as an indole alkaloid with weak cytotoxic activity suggests potential interactions with pathways regulating cell survival and apoptosis. A hypothetical signaling pathway that could be investigated is the PI3K/Akt pathway, which is a key regulator of cell proliferation and survival.

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with representative data, offers a solid foundation for researchers. Further validation and adaptation of this method will be necessary for specific sample matrices. The proposed investigation into the PI3K/Akt signaling pathway provides a starting point for elucidating the molecular mechanisms underlying the biological activity of this compound.

References

Application Notes and Protocols for the Structural Analysis of Citreoindole using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoindole, a diketopiperazine alkaloid first isolated in 1991, has been the subject of structural revision, underscoring the criticality of comprehensive spectroscopic analysis in natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex molecules. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in the structural determination of the revised structure of this compound. The presented data and methodologies offer a robust framework for researchers engaged in the isolation and characterization of novel bioactive compounds.

Introduction

This compound is a natural product that was originally isolated from a hybrid strain of Penicillium citreo-viride. Its initial proposed structure was later revised in 2016 based on detailed spectroscopic analysis, including advanced NMR techniques.[1] This revision highlights the power of modern NMR spectroscopy in providing precise structural information, which is fundamental for understanding the bioactivity and potential therapeutic applications of natural products.